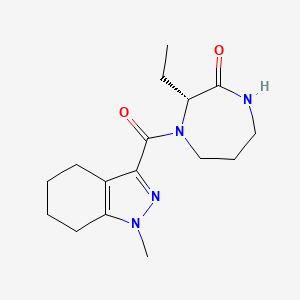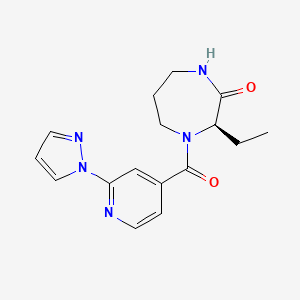![molecular formula C18H24N2O3 B7349315 (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one, also known as L-838,417, is a chemical compound that belongs to the class of diazepanes. It has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
作用機序
The exact mechanism of action of (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain, and their activation leads to a decrease in neuronal excitability. By enhancing the activity of GABA-A receptors, this compound may reduce anxiety and depression-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase GABAergic neurotransmission, as evidenced by an increase in GABA release and an increase in the number of GABA-A receptor binding sites. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
実験室実験の利点と制限
One of the major advantages of using (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for the study of (3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one. One area of research could focus on the development of more soluble analogs of this compound, which could improve its pharmacokinetic properties and make it more suitable for clinical use. Another area of research could focus on the use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects. Finally, future studies could explore the potential of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the role of GABAergic neurotransmission in these disorders. However, further research is needed to fully understand its mechanism of action and to explore its potential in clinical settings.
合成法
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 3,4-dihydro-2H-chromen-6-carboxylic acid with ethyl chloroacetate to form the corresponding ethyl ester. The ester is then converted to the corresponding amide using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. The amide is further reacted with 2-bromoacetyl chloride to form the final product, this compound.
科学的研究の応用
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have anxiolytic, antidepressant, and anti-addictive effects. It has been found to reduce anxiety-like behavior in animal models of anxiety disorders, such as the elevated plus maze and the light/dark box test. This compound has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test. In addition, this compound has been found to reduce cocaine self-administration in rats, suggesting its potential as an anti-addictive agent.
特性
IUPAC Name |
(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-15-18(22)19-8-4-9-20(15)17(21)12-13-6-7-16-14(11-13)5-3-10-23-16/h6-7,11,15H,2-5,8-10,12H2,1H3,(H,19,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQTOZJGYWPBS-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-1-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349237.png)
![(3S,4S)-N-[(5-hydroxypyridin-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349242.png)
![(3S,4S)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349249.png)
![(1R,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclohexane-1-carboxamide](/img/structure/B7349265.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7349277.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7349278.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)
![(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349293.png)
![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)

![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)
![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)